molecular formula C8H11BrClNO B2666131 (4-Bromo-3-methoxyphenyl)methanamine hydrochloride CAS No. 1956309-63-9

(4-Bromo-3-methoxyphenyl)methanamine hydrochloride

Cat. No.: B2666131
CAS No.: 1956309-63-9
M. Wt: 252.54
InChI Key: LDWNMZKADBGZNC-UHFFFAOYSA-N
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Description

(4-Bromo-3-methoxyphenyl)methanamine hydrochloride is an organic compound with the molecular formula C8H10BrNO·HCl. It is a derivative of methanamine, substituted with a bromo group at the 4-position and a methoxy group at the 3-position on the phenyl ring. This compound is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-3-methoxyphenyl)methanamine hydrochloride typically involves the following steps:

    Bromination: The starting material, 3-methoxybenzaldehyde, undergoes bromination using bromine in the presence of a suitable catalyst to yield 4-bromo-3-methoxybenzaldehyde.

    Reduction: The 4-bromo-3-methoxybenzaldehyde is then reduced to 4-bromo-3-methoxybenzyl alcohol using a reducing agent such as sodium borohydride.

    Amination: The 4-bromo-3-methoxybenzyl alcohol is converted to (4-Bromo-3-methoxyphenyl)methanamine through a reaction with ammonia or an amine source.

    Hydrochloride Formation: Finally, the free base (4-Bromo-3-methoxyphenyl)methanamine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to its corresponding amine or alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the bromo group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like sodium azide or thiols in the presence of a base.

Major Products:

    Oxidation: 4-bromo-3-methoxybenzaldehyde or 4-bromo-3-methoxybenzoic acid.

    Reduction: 4-bromo-3-methoxybenzylamine or 4-bromo-3-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Bromo-3-methoxyphenyl)methanamine hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Bromo-3-methoxyphenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromo and methoxy groups can influence its binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    (3-Bromo-4-methoxyphenyl)methanamine: Similar structure but with different substitution pattern.

    (4-Methoxyphenyl)methanamine: Lacks the bromo group, leading to different reactivity and applications.

    (4-Bromophenyl)methanamine: Lacks the methoxy group, affecting its chemical properties and uses.

Uniqueness: (4-Bromo-3-methoxyphenyl)methanamine hydrochloride is unique due to the specific positioning of the bromo and methoxy groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound in various fields of research and industrial applications.

Properties

IUPAC Name

(4-bromo-3-methoxyphenyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO.ClH/c1-11-8-4-6(5-10)2-3-7(8)9;/h2-4H,5,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDWNMZKADBGZNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CN)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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